molecular formula C29H36N3O5P B14356071 N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide CAS No. 90219-05-9

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide

Cat. No.: B14356071
CAS No.: 90219-05-9
M. Wt: 537.6 g/mol
InChI Key: VBKWOFBGBQSKQO-SVBPBHIXSA-N
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Description

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a synthetic compound that features a phosphoryl group attached to a peptide backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphoryl group can influence the compound’s reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino acid side chains, followed by the coupling of the protected amino acids with phosphorylating agents. One common method involves the use of bis-(p-nitrobenzyl)chlorophosphate as a phosphorylating agent . The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and phosphorylating agents under controlled conditions, ensuring high yield and purity of the final product. The use of protective groups and their subsequent removal is a critical step in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate signaling pathways and enzymatic activities . This interaction can lead to changes in cellular processes, making it a valuable tool for studying phosphorylation-dependent mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the phosphoryl group This combination allows it to interact with a distinct set of molecular targets and exhibit unique reactivity compared to other phosphorylated peptides

Properties

CAS No.

90219-05-9

Molecular Formula

C29H36N3O5P

Molecular Weight

537.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-4-methylpentanamide

InChI

InChI=1S/C29H36N3O5P/c1-22(2)18-27(29(34)31-26(28(30)33)19-23-12-6-3-7-13-23)32-38(35,36-20-24-14-8-4-9-15-24)37-21-25-16-10-5-11-17-25/h3-17,22,26-27H,18-21H2,1-2H3,(H2,30,33)(H,31,34)(H,32,35)/t26-,27-/m0/s1

InChI Key

VBKWOFBGBQSKQO-SVBPBHIXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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